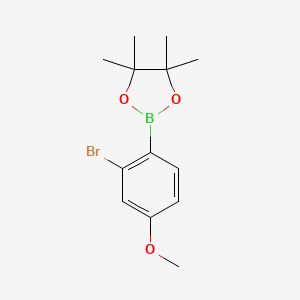

2-Bromo-4-methoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(2-bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGQTXDOYJDBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone for synthesizing boronic esters directly from aryl halides. This method employs palladium catalysis to couple aryl halides with bis(pinacolato)diboron, yielding pinacol esters in a single step. For this compound, the reaction typically uses 2-bromo-4-methoxyiodobenzene as the substrate, leveraging the higher reactivity of iodide over bromide in cross-coupling reactions.

Procedure :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : Dimethylformamide (DMF) or dioxane

-

Temperature : 80–100°C for 12–24 hours

The reaction’s regioselectivity is ensured by the orthogonal reactivity of iodide and bromide, preserving the bromine substituent while installing the boronate group at the iodine position. This method is highly efficient but requires stringent anhydrous conditions and palladium catalyst optimization to minimize homocoupling byproducts.

Boronic Acid Synthesis Followed by Esterification

A two-step approach involves first synthesizing 2-bromo-4-methoxyphenylboronic acid, followed by esterification with pinacol.

Synthesis of 2-Bromo-4-methoxyphenylboronic Acid

Lithiation-Borylation :

-

Substrate : 1-Bromo-3-methoxybenzene is treated with n-butyllithium at –78°C to generate an aryl lithium intermediate.

-

Quenching : Addition of trimethyl borate (B(OMe)₃) followed by acidic hydrolysis yields the boronic acid.

-

Challenges : The methoxy group’s sensitivity to strong bases necessitates careful temperature control, with yields averaging 60–70%.

Esterification with Pinacol

The boronic acid is reacted with pinacol (1.2 equiv) in diethyl ether under ambient conditions for 12 hours, followed by purification via flash chromatography (PE/EtOAc = 95:5).

Grignard Reagent-Mediated Synthesis

Grignard reagents derived from 2-bromo-4-methoxybromobenzene react with pinacolborane (HBpin) to form the pinacol ester directly. However, this method is less favored due to the methoxy group’s susceptibility to nucleophilic attack and competing side reactions.

Procedure :

-

Grignard Formation : 2-Bromo-4-methoxybromobenzene + Mg → aryl magnesium bromide.

-

Borylation : Quenching with HBpin in THF at 0°C.

-

Yield : <50% (limited by Grignard stability and functional group tolerance).

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂ | 70–85% | Single-step, regioselective | Pd cost, anhydrous conditions required |

| Boronic Acid Esterification | Pinacol, Et₂O | 90–93% | High purity, scalable | Two-step process, boronic acid stability |

| Grignard-Mediated | HBpin, Mg | <50% | Direct ester formation | Low yield, functional group incompatibility |

Optimization Strategies and Practical Considerations

Catalyst and Ligand Selection in Miyaura Borylation

The choice of palladium catalyst significantly impacts efficiency. Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-rich aryl halides due to its robust π-accepting ligands, which stabilize the oxidative addition intermediate. Additives like 1,1′-bis(diphenylphosphino)ferrocene (dppf) further enhance turnover numbers by preventing Pd aggregation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, dioxane) favor Miyaura borylation by solubilizing inorganic bases (KOAc). Elevated temperatures (80–100°C) accelerate transmetallation but risk degrading sensitive substrates. In contrast, esterification proceeds optimally at room temperature in ethereal solvents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Acids and Bases: Employed in hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

The primary application of 2-bromo-4-methoxyphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This process allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids or their pinacol esters in the presence of palladium catalysts. The reaction typically proceeds under mild conditions, making it suitable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Biaryls

The compound is instrumental in synthesizing biaryl compounds, which are crucial intermediates in the development of various drugs and materials. The reaction mechanism involves the formation of a palladium complex that facilitates transmetalation and reductive elimination, resulting in the desired biaryl product .

Biological Applications

Enzyme Inhibition

Research has demonstrated that this compound exhibits biological activity as an inhibitor of carbonic anhydrases (CAs). These enzymes are vital for maintaining physiological processes such as acid-base balance and gas exchange. The compound has shown promise in inhibiting fungal carbonic anhydrases from pathogens like Candida albicans and Cryptococcus neoformans, suggesting potential applications in antifungal therapies .

Material Science

Development of Advanced Materials

In material science, this compound is utilized to create advanced polymers and materials through cross-coupling reactions. The ability to form stable carbon-carbon bonds allows for the design of new materials with tailored properties for specific applications .

Case Study: Antifungal Activity

A study investigated the inhibitory effects of this compound on carbonic anhydrases from fungal pathogens. The results indicated that the compound effectively binds to the active site of these enzymes, blocking their activity and demonstrating potential as a therapeutic agent against fungal infections .

Mechanism of Action

The mechanism by which 2-Bromo-4-methoxyphenylboronic acid pinacol ester exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the halide, forming a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent-Dependent Reactivity

The reactivity of arylboronic esters in cross-coupling reactions is heavily influenced by substituents. Below is a comparative analysis:

Key Findings :

Physical and Spectroscopic Properties

Comparative NMR data (¹H and ¹³C) highlights structural differences:

Key Findings :

Stability and Handling

Stability under storage and reaction conditions varies:

Key Findings :

- Amino-substituted derivatives are more air-sensitive, necessitating inert handling .

Cross-Coupling Reactions

Functional Group Compatibility

- The methoxy group in 2-Bromo-4-methoxyphenyl allows orthogonal functionalization (e.g., demethylation to hydroxyl for further derivatization) .

Biological Activity

2-Bromo-4-methoxyphenylboronic acid pinacol ester is a specialized organoboron compound with significant biological activity, particularly as an enzyme inhibitor. This compound is characterized by its boronate ester functional group and is primarily utilized in organic synthesis, especially in cross-coupling reactions. Its molecular formula is C₁₃H₁₉BBrO₃, with a molecular weight of approximately 307.1 g/mol. This article explores the biological activities associated with this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The primary biological activity of this compound is its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including maintaining acid-base balance and facilitating gas exchange in tissues. The compound binds to the active site of carbonic anhydrases, effectively blocking their activity. This inhibition has been shown to have potential applications in treating diseases associated with fungal infections, particularly those caused by pathogens such as Candida albicans and Cryptococcus neoformans .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrases, affecting physiological processes and potential antifungal applications. |

| Antifungal Activity | Shows promise against fungal pathogens like Candida albicans and Cryptococcus neoformans. |

| Anticancer Potential | Investigated for potential anticancer properties due to its ability to interfere with cellular processes. |

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Inhibition of Carbonic Anhydrases : Research indicates that this compound can effectively inhibit fungal beta-carbonic anhydrases, suggesting its potential as an antifungal agent .

- Antifungal Mechanism : The binding affinity of the compound to the active site of carbonic anhydrases has been quantitatively assessed, demonstrating a promising inhibitory profile that could be leveraged for therapeutic applications .

- Comparison with Other Boronic Acids : Studies comparing structural analogs have shown that while many boronic acids possess similar properties, the specific substitution pattern in this compound enhances its reactivity and biological efficacy .

Case Studies

Several case studies have been conducted to explore the practical applications of this compound:

- Study on Antifungal Efficacy : A study investigated the antifungal properties against Candida albicans, demonstrating a significant reduction in fungal growth when treated with varying concentrations of this compound .

- Carbonic Anhydrase Inhibition Assays : In vitro assays showed that this compound effectively inhibits carbonic anhydrases from various fungal species, supporting its potential use in antifungal therapy .

Q & A

Q. What are the metal-free synthetic routes for 2-bromo-4-methoxyphenylboronic acid pinacol ester?

A metal-free approach involves photoinduced decarboxylative borylation of carboxylic acid precursors. The method uses visible light to activate N-hydroxyphthalimide esters of carboxylic acids, which react with bis(catecholato)diboron in amide solvents. This generates boryl radicals, enabling the formation of boronic esters without metal catalysts . For brominated analogs like 2-bromo-4-methoxyphenyl derivatives, functionalization of pre-brominated aromatic carboxylic acids (e.g., bromo-methoxybenzoic acids) followed by photochemical borylation is a viable pathway.

Q. How can the purity of this boronic ester be validated after synthesis?

Purification typically involves chromatographic techniques (e.g., flash column chromatography with hexane/ethyl acetate gradients) and recrystallization from non-polar solvents. Analytical validation combines ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic pinacol methyl peaks at ~1.3 ppm) and HPLC (>97% purity criteria). For brominated analogs, elemental analysis or X-ray crystallography may resolve ambiguities in substitution patterns .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH-dependent. Under neutral or slightly acidic conditions, boronic esters hydrolyze slowly, but oxidative degradation by H₂O₂ accelerates decomposition. For example, UV-vis studies show that 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂, reducing its absorbance at 290 nm while generating a new peak at 405 nm, indicative of boronate oxidation . Storage recommendations include anhydrous solvents (e.g., THF, DMF) at −20°C under inert gas.

Q. How is this boronic ester utilized in Suzuki-Miyaura cross-coupling reactions?

The compound acts as an arylboron partner , reacting with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key parameters include:

- Solvent: Dioxane/water mixtures (3:1 v/v) for solubility.

- Temperature: 80–100°C for 12–24 hours.

- Workup: Extraction with ethyl acetate and silica gel filtration to remove Pd residues .

Advanced Research Questions

Q. How can chemoselectivity be achieved when cross-coupling this boronic ester with substrates containing competing electrophilic groups?

Controlling boronic acid speciation is critical. For example, in the presence of competing aldehydes or ketones, selective activation of the boronic ester over carbonyl groups is achieved by:

Q. What mechanistic insights explain the stereoselectivity of allylboration reactions using this compound?

In allylboration of aldehydes, borinic ester intermediates (formed via nBuLi treatment and trapping with TFAA) enable high E-selectivity. For brominated analogs, steric effects from the 2-bromo substituent influence transition-state geometry. Monitoring by ¹¹B NMR reveals transient borinic species, which react via a six-membered cyclic transition state, favoring anti addition .

Q. How can UV-vis spectroscopy monitor reaction progress involving this boronic ester?

UV-vis is effective for tracking boronate oxidation or hydrolysis. For example, the disappearance of the boronic ester’s λmax at 290 nm and the emergence of a 405 nm peak (from oxidized byproducts) correlate with reaction completion. Calibration curves using standardized H₂O₂ concentrations enable quantitative kinetic analysis .

Q. Does this compound exhibit room-temperature phosphorescence (RTP)?

While not directly studied, analogous arylboronic esters (e.g., phenylboronic acid pinacol ester) exhibit RTP due to T1 excited-state out-of-plane distortion at the B-C bond. Bromine’s heavy atom effect may enhance intersystem crossing, prolonging phosphorescence lifetime. Solid-state packing and crystallinity are critical for observing RTP, requiring controlled drying and exclusion of quenchers like oxygen .

Methodological Considerations

- Synthetic Optimization : For scale-up, replace batch reactors with flow chemistry systems to enhance light penetration in photochemical steps .

- Analytical Rigor : Combine DFT calculations (e.g., Gaussian09) with experimental data to predict reactivity trends and validate mechanistic hypotheses .

- Safety : Handle brominated boronic esters in fume hoods due to potential lachrymatory effects. Avoid prolonged skin contact, as boronate esters may hydrolyze to boric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.